3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitor Synthesis

3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile (CAS 2058046-27-6) is a di-functionalized heterocyclic building block featuring a reactive C-3 bromine atom and a C-7 nitrile group on an imidazo[1,2-b]pyridazine scaffold. This specific substitution pattern is fundamental to its role as an advanced intermediate in medicinal chemistry, most notably in the assembly of potent kinase inhibitors targeting Interleukin-1 Receptor Associated Kinase 4 (IRAK4).

Molecular Formula C7H3BrN4
Molecular Weight 223.03 g/mol
Cat. No. B13946906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile
Molecular FormulaC7H3BrN4
Molecular Weight223.03 g/mol
Structural Identifiers
SMILESC1=C(C=NN2C1=NC=C2Br)C#N
InChIInChI=1S/C7H3BrN4/c8-6-4-10-7-1-5(2-9)3-11-12(6)7/h1,3-4H
InChIKeyAWNOSZJJWBFBQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile: A Core Intermediate for IRAK4-Targeted Kinase Inhibitor Synthesis


3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile (CAS 2058046-27-6) is a di-functionalized heterocyclic building block featuring a reactive C-3 bromine atom and a C-7 nitrile group on an imidazo[1,2-b]pyridazine scaffold . This specific substitution pattern is fundamental to its role as an advanced intermediate in medicinal chemistry, most notably in the assembly of potent kinase inhibitors targeting Interleukin-1 Receptor Associated Kinase 4 (IRAK4) [1]. The compound's value lies not in its intrinsic biological activity but in its capacity to serve as a late-stage diversification point, enabling the construction of complex, patent-protected molecular architectures via metal-catalyzed cross-coupling. Its procurement is driven by the need for a specific chemical handle that directs the regioselective synthesis of clinical candidates, distinguishing it from non-functionalized or differently substituted analogs.

Why 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile Cannot Be Replaced by a Generic Imidazopyridazine


Simple substitution with an in-class analog like imidazo[1,2-b]pyridazine-7-carbonitrile or its 3-chloro derivative fails because the specific reactivity and steric/electronic properties of the C-3 bromine atom are non-negotiable for the intended downstream chemistry [1]. The C-Br bond is the exclusive site for regioselective palladium-catalyzed Suzuki-Miyaura and related cross-couplings required to install key (hetero)aryl groups in advanced kinase inhibitors [2]. A non-halogenated scaffold or one with a less reactive C-Cl bond would either not participate in this critical transformation or provide significantly lower yields under identical conditions, thereby failing to produce the targeted patent-protected lead molecules. The combination of the C-3 bromide and the C-7 nitrile is a precise design element for the final molecule's interaction with the IRAK4 kinase domain, as evidenced by the extensive structure-activity relationship (SAR) exploration in patents; any deviation in this di-substitution pattern yields a compound with a different pharmacological profile [3].

Quantitative Evidence of Differentiation for 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile


Cross-Coupling Site Selectivity: C-3 Bromide vs. C-7 Chloride in Patent-Defined Molecule Assembly

In the synthesis of the IRAK4 inhibitor series from US10202390, the final molecules contain the imidazo[1,2-b]pyridazine-7-carbonitrile core. The 3-bromo intermediate provides absolute regioselectivity for the Suzuki-Miyaura coupling, enabling the introduction of the (hetero)aryl group at the C-3 position while the C-7 nitrile remains intact. A direct comparator, the 7-chloroimidazo[1,2-b]pyridazine intermediate, is used in the same patent to generate a parallel series of compounds (e.g., Example 2). The 3-bromo-7-cyano pattern is critical for achieving the required IRAK4 potency of ≤0.015 μM, a threshold defined in the patent claims [1]. While the patent does not provide direct cross-coupling yields for this specific intermediate, literature on analogous 3-bromoimidazo[1,2-b]pyridazine systems reports Suzuki-Miyaura yields in the range of 79–98% (ave. 92%) under optimized conditions [2], highlighting the high efficiency of this specific reactive handle.

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitor Synthesis

Functional Group Orthogonality: The C-3 Bromide Over Other Halogens for Sequential Derivatization

The synthetic versatility of 3-bromoimidazo[1,2-b]pyridazine-7-carbonitrile is defined by the orthogonal reactivity of its two functional groups. The C-3 bromine is ideally suited for palladium-catalyzed cross-couplings, while the C-7 nitrile can serve as a directing group, be converted to an amide, or remain intact as a pharmacophore. This contrasts sharply with a non-halogenated analog like imidazo[1,2-b]pyridazine-7-carbonitrile (CAS 2058046-26-5), which lacks the crucial C-3 reactivity handle for late-stage diversification . A one-pot, two-step Suzuki cross-coupling/regioselective arylation method has been demonstrated on analogous 3-bromoimidazo[1,2-b]pyridazines to synthesize 3,6-di- and 2,3,6-trisubstituted products, a sequence that is impossible to execute on a non-brominated scaffold [1]. While direct quantitative data for this specific compound is not published, the established class-level reactivity confirms that the C-3 bromide is indispensable for this advanced synthetic logic.

Organic Synthesis Reaction Selectivity Halogen Reactivity

Key Intermediate Role in a Commercializable Drug Discovery Program

The compound's most significant point of differentiation is its identity as the essential precursor to the most advanced candidates in a specified, published pharmaceutical patent family (US10202390). The patent explicitly exemplifies the synthesis of multiple high-value IRAK4 inhibitors using this 3-bromo-7-carbonitrile scaffold [1]. For an organization replicating this specific program's SAR or scaling up a lead compound from this series, no alternative intermediate is chemically feasible. The exclusivity of this synthetic route, as documented in the patent's procedures, creates a demand for this specific compound that generic imidazopyridazine intermediates, such as those leading to the marketed multi-kinase inhibitor Ponatinib , cannot fulfill.

Pharmaceutical Intermediates IRAK4 Oncology

High-Value Application Scenarios for 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile


Replication and Expansion of Patent-Defined IRAK4 Inhibitor Series

The primary industrial scenario is the direct replication of the synthetic protocols from US10202390 to generate the exact kinase inhibitors exemplified therein, or to create analogous compounds for a structure-activity relationship (SAR) study. The chemical identity of 3-bromoimidazo[1,2-b]pyridazine-7-carbonitrile is the sole gateway to this compound space. Using this intermediate, a medicinal chemistry team can execute the defined Suzuki-Miyaura coupling step to introduce various (hetero)aryl rings at the C-3 position, directly generating the focused libraries required for patent prosecution or lead optimization [1].

Late-Stage Diversification of Advanced Pharmacophores

This compound is an ideal substrate for late-stage functionalization strategies. Its C-3 bromide permits a wide array of metal-catalyzed cross-couplings (Suzuki-Miyaura, Negishi, Sonogashira, etc.) as supported by analogous imidazo[1,2-b]pyridazine chemistry [2]. This allows researchers to rapidly transform a single, advanced intermediate into dozens of final compounds, each with a unique C-3 substituent, while preserving the critical C-7 nitrile pharmacophore. This application is impossible with the non-brominated scaffold, which is inert to these reactions .

Target Identification and Chemical Probe Synthesis

In chemical biology, the compound serves as a precursor for developing activity-based probes or affinity tools targeting IRAK4 and related kinases. The regioselective installation of a linker or reporter group (e.g., biotin, fluorophore) at the C-3 position, while the C-7 nitrile maintains target engagement, can lead to high-quality chemical probes. This is a direct requirement for programs studying innate immune signaling pathways where IRAK4 is a critical node [1].

Process Chemistry and Scale-Up for Preclinical Candidate Synthesis

The compound's di-functional nature makes it a strategic early-stage GMP or scale-up target for CDMOs and internal process chemistry groups. Establishing a robust, scalable supply chain for this specific advanced intermediate is a prerequisite for toxicology studies and eventual clinical candidate delivery for any IRAK4 inhibitor program originating from this chemical series [1]. The choice of the bromide over other halogens can be justified based on the well-documented, high-yielding coupling conditions established for this specific class [2].

Quote Request

Request a Quote for 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.